Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butyl chain with a pentyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate typically involves the reaction of a phosphonate ester with an appropriate alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are typically used.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
Catalysts: In some cases, catalysts such as iodine or metal halides may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pentyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a drug candidate or a prodrug in pharmaceutical research.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The pentyloxy substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [3-methyl-2-oxo-3-(butyloxy)butyl]phosphonate
- Dimethyl [3-methyl-2-oxo-3-(hexyloxy)butyl]phosphonate
- Dimethyl [3-methyl-2-oxo-3-(octyloxy)butyl]phosphonate
Uniqueness
Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is unique due to its specific pentyloxy substituent, which imparts distinct physicochemical properties. This compound may exhibit different solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains.
Eigenschaften
CAS-Nummer |
59896-52-5 |
---|---|
Molekularformel |
C12H25O5P |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-methyl-3-pentoxybutan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-6-7-8-9-17-12(2,3)11(13)10-18(14,15-4)16-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
GPRXRMQTXKSNJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)(C)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.